molecular formula C16H24O B1609957 1-(3,5-Di-tert-butylphenyl)ethanone CAS No. 1756-31-6

1-(3,5-Di-tert-butylphenyl)ethanone

Cat. No. B1609957
CAS RN: 1756-31-6
M. Wt: 232.36 g/mol
InChI Key: WZSMQEXDKGEYOW-UHFFFAOYSA-N
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Description

1-(3,5-Di-tert-butylphenyl)ethanone is an organic compound with the molecular formula C16H24O . It has a molecular weight of 232.36 .


Synthesis Analysis

The synthesis of 1-(3,5-Di-tert-butylphenyl)ethanone can be achieved through several methods. One method involves the use of 1.6 N MeLi in Et2O, which is added to a solution of the compound in tetrahydrofuran (THF) at -78°C . The mixture is stirred at room temperature for 5 hours, then poured into water and extracted with AcOEt . Another method involves the use of 3,5-di-tert-butyl benzoic acid in dry tetrahydrofuran under nitrogen at 0°C .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Di-tert-butylphenyl)ethanone contains a total of 41 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

1-(3,5-Di-tert-butylphenyl)ethanone has a density of 0.914 g/cm3 and a boiling point of 267.035°C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

1. Kinetic Stabilization

  • Summary of Application : The 3,5-Di-tert-butylphenyl group is used for kinetic stabilization. It is particularly useful in the isolation of a stabilized 2,6-napthoquinone derivative .
  • Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of a 3,5-di-tert-butylphenyl group for kinetically stabilizing and isolating a 2,6-napthoquinone derivative .

2. Preparation of Acyl Pyrazole Derivative

  • Summary of Application : The acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared by means of an oxidative functionalization reaction of an aldehyde with pyrazole .
  • Methods of Application : The reaction was performed solvent-free and in the absence of a base, making it a clean, green approach. The mixture of aldehyde, pyrazole, and the oxidant was heated at 55 °C for 3 h, and then, the product was isolated in analytically pure form via extraction with no need for column chromatography .
  • Results or Outcomes : The acyl pyrazole derivative was prepared simply and rapidly in 86% isolated yield .

3. Production of Stable Polymeric Materials

  • Summary of Application : It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .

4. Electrophilic Aromatic Substitution

  • Summary of Application : The compound is used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
  • Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of electrophilic aromatic substitution reactions .

5. Protecting Group for Kinetic Stabilization

  • Summary of Application : The 3,5-Di-tert-butylphenyl group is used as a protecting group for kinetic stabilization. It is particularly useful in the preparation and characterization of a stabilized 2,6-naphthoquinone skeleton .
  • Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of a 3,5-di-tert-butylphenyl group for kinetically stabilizing and isolating a 2,6-napthoquinone derivative .

6. Production of Stable Polymeric Materials

  • Summary of Application : It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .

4. Electrophilic Aromatic Substitution

  • Summary of Application : The compound is used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
  • Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of electrophilic aromatic substitution reactions .

5. Protecting Group for Kinetic Stabilization

  • Summary of Application : The 3,5-Di-tert-butylphenyl group is used as a protecting group for kinetic stabilization. It is particularly useful in the preparation and characterization of a stabilized 2,6-naphthoquinone skeleton .
  • Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of a 3,5-di-tert-butylphenyl group for kinetically stabilizing and isolating a 2,6-napthoquinone derivative .

6. Production of Stable Polymeric Materials

  • Summary of Application : It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .

Safety And Hazards

The compound is classified as a warning signal word class . It has hazard statements H315 and H319 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

1-(3,5-ditert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSMQEXDKGEYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441095
Record name 1-(3,5-di-tert-butylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Di-tert-butylphenyl)ethanone

CAS RN

1756-31-6
Record name 1-(3,5-di-tert-butylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YL Bennani, KS Marron, DE Mais… - The Journal of …, 1998 - ACS Publications
The syntheses of two labeled homologues of (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid (ALRT1550, 2), [ 13 CD 3 ]ALRT1550 (3) and [ 3 H]ALRT1550 (4), …
Number of citations: 28 pubs.acs.org
Y Itoh, R Kitaguchi, M Ishikawa, M Naito… - Bioorganic & medicinal …, 2011 - Elsevier
Compounds that regulate the function(s) of nuclear receptors (NRs) are useful for biological studies and as candidate therapeutic agents. Most such compounds are agonists or …
Number of citations: 150 www.sciencedirect.com
NMD Scherer - 2019 - edoc.ub.uni-muenchen.de
Stir-bar sorptive extraction (SBSE) in combination with thermal desorption and gas chromatography-mass spectrometry (TD-GC-MS) is widely accepted as the gold–standard analysis …
Number of citations: 4 edoc.ub.uni-muenchen.de

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